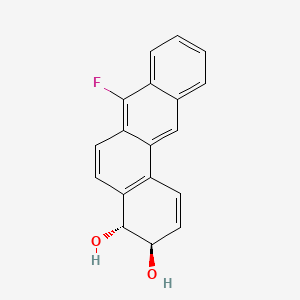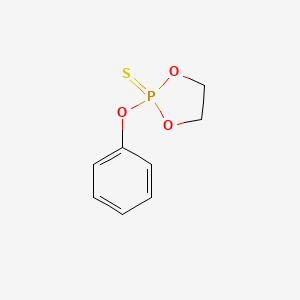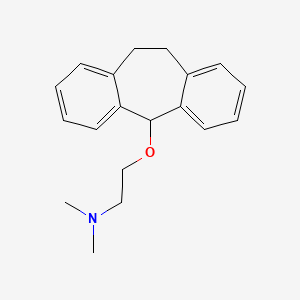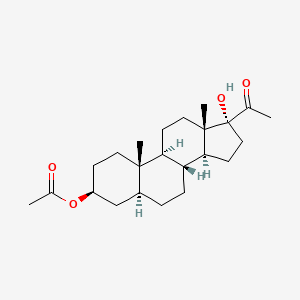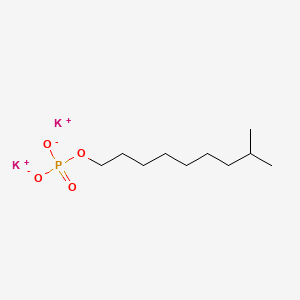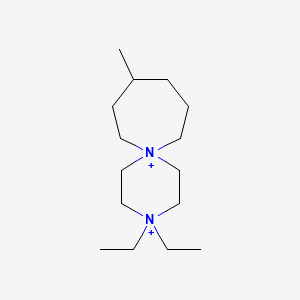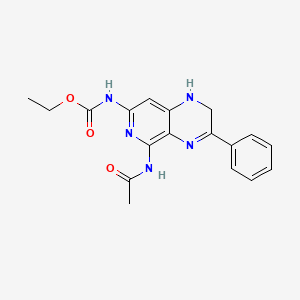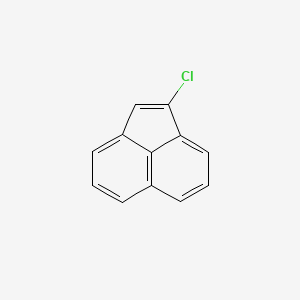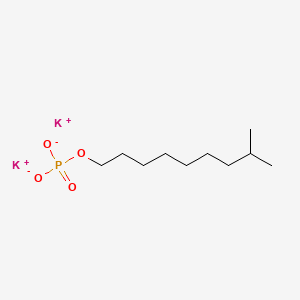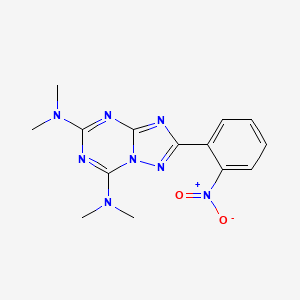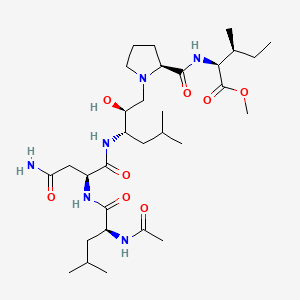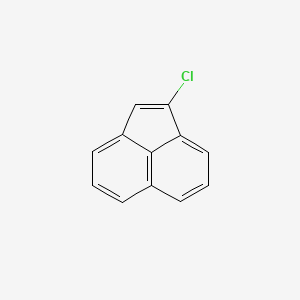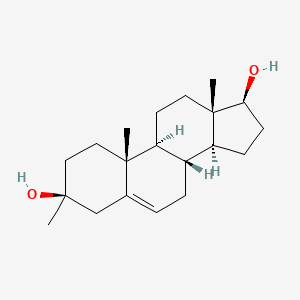
Androstenediol, methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androstenediol, methyl, also known as 17α-methylandrostenediol, is a synthetic derivative of androstenediol. It is a steroid hormone that plays a role in the biosynthesis of testosterone and estrogen. This compound is known for its anabolic and androgenic properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of androstenediol, methyl typically involves the methylation of androstenediol. One common method is the introduction of a methyl group at the 17α position of androstenediol. This can be achieved through chemical reactions involving methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methylation techniques. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Androstenediol, methyl undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Androstenediol, methyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in hormone regulation and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the production of performance-enhancing supplements and pharmaceuticals.
Wirkmechanismus
The mechanism of action of androstenediol, methyl involves its conversion to active metabolites such as testosterone and estrogen. These metabolites interact with androgen and estrogen receptors, modulating gene expression and influencing various physiological processes. The molecular targets include enzymes involved in steroidogenesis and receptors that mediate hormonal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstenediol: The parent compound, less potent in its anabolic and androgenic effects.
Androstenedione: Another precursor in testosterone biosynthesis, with distinct metabolic pathways.
Methandriol: A synthetic derivative with similar anabolic properties but different pharmacokinetics.
Uniqueness
Androstenediol, methyl is unique due to its enhanced oral bioavailability and potency compared to its parent compound, androstenediol
Eigenschaften
CAS-Nummer |
12041-79-1 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18(22)10-11-19(2)13(12-18)4-5-14-15-6-7-17(21)20(15,3)9-8-16(14)19/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
KHLDXKQAXIZYBF-RBZZARIASA-N |
Isomerische SMILES |
C[C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C)O |
Kanonische SMILES |
CC1(CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



